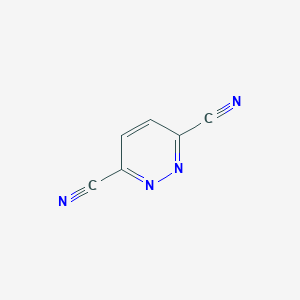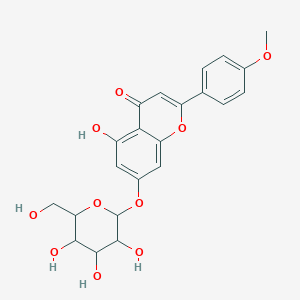
2-Propanol, iron(3+) salt (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fe(C3H7O)3
. This compound is of significant interest due to its applications in various fields such as catalysis, materials science, and organic synthesis.Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propanol, iron(3+) salt (9CI) can be synthesized through the reaction of iron(III) chloride with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
FeCl3+3C3H7OH→Fe(C3H7O)3+3HCl
Industrial Production Methods: Industrial production of 2-Propanol, iron(3+) salt (9CI) often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: 2-Propanol, iron(3+) salt (9CI) can undergo oxidation reactions, often facilitated by its iron(III) center.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The isopropoxide ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligand exchange reactions often use alcohols or amines as substituting agents.
Major Products Formed:
Oxidation: Formation of iron oxides or hydroxides.
Reduction: Formation of iron(II) isopropoxide.
Substitution: Formation of new iron(III) complexes with different ligands.
Aplicaciones Científicas De Investigación
2-Propanol, iron(3+) salt (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the preparation of iron oxide nanoparticles and thin films.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of coatings, adhesives, and as a precursor for other iron-containing compounds.
Mecanismo De Acción
The mechanism by which 2-Propanol, iron(3+) salt (9CI) exerts its effects is largely dependent on its ability to coordinate with other molecules through its iron(III) center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The molecular targets and pathways involved often include organic substrates that can interact with the iron center, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Iron(III) acetylacetonate: Another iron(III) compound used in catalysis and materials science.
Iron(III) chloride: Commonly used in organic synthesis and as a precursor for other iron compounds.
Iron(III) nitrate: Used in various industrial and laboratory applications.
Uniqueness: 2-Propanol, iron(3+) salt (9CI) is unique due to its specific ligand environment provided by the isopropoxide groups. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where other iron(III) compounds may not be as effective.
Propiedades
Número CAS |
502497-80-5 |
|---|---|
Fórmula molecular |
C3H8FeO |
Peso molecular |
115.94 g/mol |
Nombre IUPAC |
iron;propan-2-ol |
InChI |
InChI=1S/C3H8O.Fe/c1-3(2)4;/h3-4H,1-2H3; |
Clave InChI |
RGDXATQMQZIAAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)




